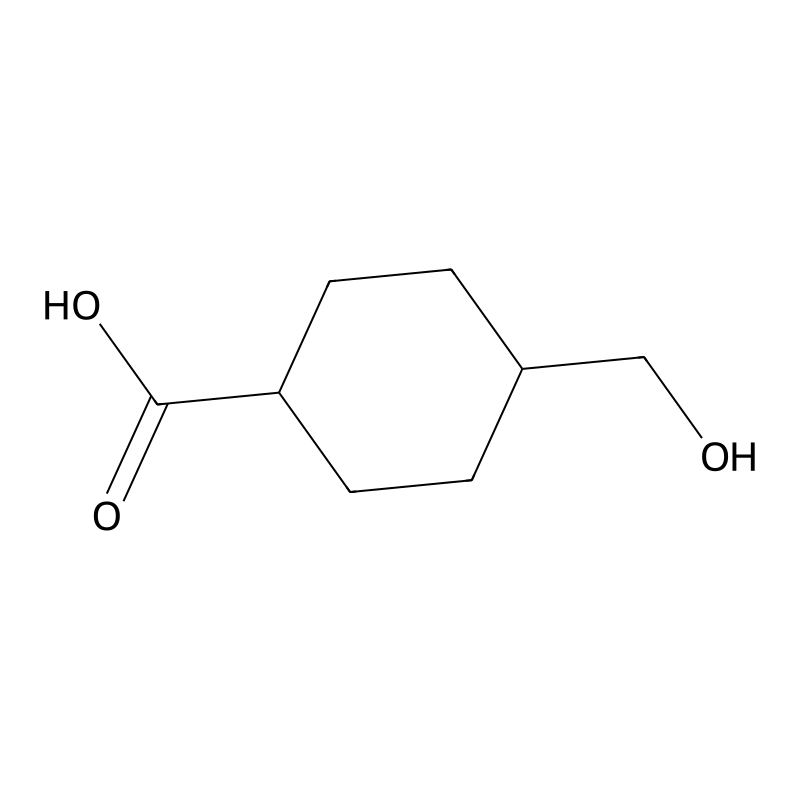

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a cyclohexane derivative characterized by a hydroxymethyl group and a carboxylic acid functional group. Its molecular formula is C8H14O3, with a molecular weight of 158.20 g/mol. The compound appears as a white to light yellow crystalline powder, with a melting point around 141 °C and is soluble in methanol .

This compound is notable for its unique stereochemistry, existing in the trans configuration, which influences its chemical behavior and biological activity.

Synthesis and Chirality:

Potential as a Building Block for Complex Molecules:

The presence of both a carboxylic acid group and a hydroxyl group makes trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid a valuable building block for the synthesis of more complex molecules. Researchers have explored its use as a precursor for the synthesis of various biologically active compounds, such as prostaglandin analogs []. These analogs can be used to study the biological functions of prostaglandins, which are important signaling molecules in the body.

The chemical reactivity of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid can be explored through various reactions typical of carboxylic acids and alcohols:

- Esterification: It can react with alcohols to form esters in the presence of an acid catalyst.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield cyclohexanemethanol.

- Reduction: The hydroxymethyl group can be further reduced to a methylene group using reducing agents like lithium aluminum hydride.

These reactions highlight its potential utility in organic synthesis and modification of other compounds.

Several methods exist for synthesizing trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid:

- Hydroxymethylation of Cyclohexanecarboxylic Acid: This involves the reaction of cyclohexanecarboxylic acid with formaldehyde under acidic conditions.

- Reduction of 4-Carboxycyclohexanol: Starting from 4-carboxycyclohexanol, it can be selectively hydroxymethylated using reagents such as sodium borohydride or lithium aluminum hydride.

- Cyclization Reactions: Employing cyclization strategies from suitable precursors can yield this compound effectively.

These methods demonstrate the versatility of synthetic approaches available for producing this compound.

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid finds applications in several fields:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a precursor or building block in drug development.

- Agricultural Chemicals: Its properties could be explored for use in agrochemicals aimed at pest control or plant growth regulation.

- Polymer Chemistry: The compound can be utilized in synthesizing polymers or as an additive to improve material properties.

These applications underline its significance in both industrial and research contexts.

Interaction studies involving trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid focus on its compatibility with various biological systems and other chemical entities. Preliminary studies suggest that:

- It may interact with enzymes or receptors due to its functional groups, influencing metabolic pathways.

- Compatibility with other compounds is essential for formulating effective pharmaceutical or agrochemical products.

Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. Here are some notable examples:

The uniqueness of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid lies in its specific stereochemistry and functional groups, which influence its chemical behavior and potential applications compared to these similar compounds.